2-(2-Bromo-6-fluorophenyl)-6-fluorobenzaldehyde is a fluorinated benzaldehyde derivative with the molecular formula CHBrFO. This compound features a bromine atom and two fluorine atoms attached to a benzene ring, contributing to its unique chemical properties. The presence of these halogen substituents enhances its reactivity and potential applications in various fields, particularly in organic synthesis and medicinal chemistry.
Common reagents used in these reactions include sodium azide for substitution and hydrazines or amines for condensation reactions. The major products from these reactions often include bicyclic heterocycles and hydrazones or imines .
The synthesis of 2-(2-Bromo-6-fluorophenyl)-6-fluorobenzaldehyde typically involves the following steps:
Industrial methods may vary slightly but generally follow similar synthetic routes optimized for higher yields and purity.
2-(2-Bromo-6-fluorophenyl)-6-fluorobenzaldehyde has several applications:
Several compounds share structural similarities with 2-(2-Bromo-6-fluorophenyl)-6-fluorobenzaldehyde. Here are some notable examples:
| Compound Name | Similarity Index | Key Features |
|---|---|---|
| 2-Bromo-3-chloro-6-fluorobenzaldehyde | 0.94 | Contains chlorine instead of one fluorine |
| 3-Bromo-2-chloro-6-fluorobenzaldehyde | 0.92 | Different substitution pattern on the benzene ring |
| 5-Bromo-2-fluoro-4-methylbenzaldehyde | 0.94 | Methyl group addition alters reactivity |
| 2-Bromo-5-fluoro-4-methylbenzaldehyde | 0.94 | Similar halogen substitutions but different methyl position |
These compounds exhibit varying degrees of similarity based on their structural features and functional groups, contributing to their unique chemical behaviors. The presence of different halogens or additional substituent groups can significantly influence their reactivity and potential applications .